![molecular formula C7H9ClN2 B13336464 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipolar Cycloaddition: One of the primary methods for synthesizing 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide.
Hydrogenation: Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biological pathways, making the compound useful in both medicinal and agricultural applications.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Contains an additional nitrogen atom, which can alter its chemical properties and biological activity.
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: A more complex derivative used in agrochemicals.
Uniqueness
2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization, making it a versatile intermediate in chemical synthesis .
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2 |
InChI Key |
NUQKBUMIDOWESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CC(=N2)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




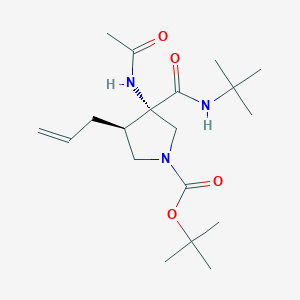
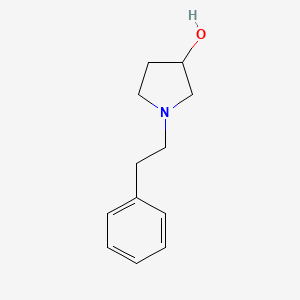
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
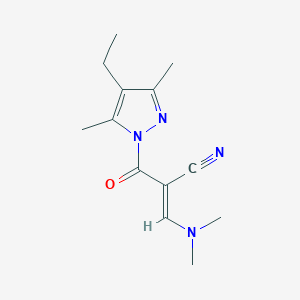
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)

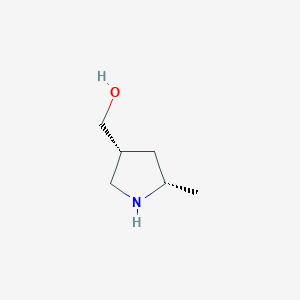
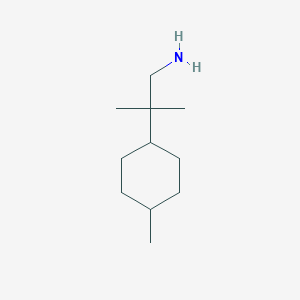
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)


